molecular formula C9H9NNaO4 B1592972 Sodium (2-Carbamoylphenoxy)acetate CAS No. 3785-32-8

Sodium (2-Carbamoylphenoxy)acetate

Cat. No.: B1592972
CAS No.: 3785-32-8
M. Wt: 218.16 g/mol
InChI Key: ZDMCVSJMDXZOQA-UHFFFAOYSA-N
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Description

Sodium (2-Carbamoylphenoxy)acetate: is a chemical compound with the molecular formula C9H8NNaO4 and a molecular weight of 217.15 g/mol . It is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with salicylamide and chloroacetic acid .

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid with the phenolic oxygen in salicylamide, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: Sodium (2-Carbamoylphenoxy)acetate is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds. Biology: It is utilized in biological studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the manufacturing of various industrial products, including dyes and pigments.

Mechanism of Action

The compound exerts its effects through inhibition of specific enzymes and interaction with molecular targets . The exact mechanism may vary depending on the application, but it generally involves binding to active sites or altering the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

  • Salicylamide: A closely related compound with analgesic properties.

  • Acetaminophen: Another analgesic with a similar structure.

  • Phenylbutazone: A non-steroidal anti-inflammatory drug (NSAID) with structural similarities.

Uniqueness: Sodium (2-Carbamoylphenoxy)acetate is unique in its specific combination of functional groups, which allows for diverse applications in scientific research and industry.

Properties

CAS No.

3785-32-8

Molecular Formula

C9H9NNaO4

Molecular Weight

218.16 g/mol

IUPAC Name

sodium;2-(2-carbamoylphenoxy)acetate

InChI

InChI=1S/C9H9NO4.Na/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12;/h1-4H,5H2,(H2,10,13)(H,11,12);

InChI Key

ZDMCVSJMDXZOQA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)O.[Na]

3785-32-8

Related CAS

25395-22-6 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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